N-cycloheptylbenzo[e][1]benzofuran-2-carboxamide
Description
N-cycloheptylbenzoebenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N-cycloheptylbenzoebenzofuran-2-carboxamide makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
N-cycloheptylbenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-15-8-3-1-2-4-9-15)19-13-17-16-10-6-5-7-14(16)11-12-18(17)23-19/h5-7,10-13,15H,1-4,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAABKCWLROSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylbenzoebenzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction.
Introduction of Cycloheptyl Group: The cycloheptyl group can be introduced through a transamidation reaction.
Industrial Production Methods
Industrial production of N-cycloheptylbenzoebenzofuran-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylbenzoebenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-cycloheptylbenzoebenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-cycloheptylbenzoebenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the aggregation of amyloid-beta peptides, which is relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Similar structure but with a phenyl group instead of a cycloheptyl group.
N-cyclohexylbenzofuran-2-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptylbenzoebenzofuran-2-carboxamide is unique due to the presence of the cycloheptyl group, which may confer different steric and electronic properties compared to its analogs. This uniqueness can result in distinct biological activities and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
